1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of brominated hydrocarbons It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system, which also contains an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-1,2,3,4-tetrahydronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzylic position due to the resonance stabilization of the resulting radical intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene in chemical reactions typically involves the formation of a benzylic carbocation intermediate. This intermediate is stabilized by resonance with the aromatic ring, facilitating nucleophilic attack or other subsequent reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromomethyl and an ethyl group on the tetrahydronaphthalene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
87945-95-7 |
---|---|
Molekularformel |
C13H17Br |
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H17Br/c1-2-10-7-8-11(9-14)13-6-4-3-5-12(10)13/h3-6,10-11H,2,7-9H2,1H3 |
InChI-Schlüssel |
DMHYFUFBFLRKJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(C2=CC=CC=C12)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.